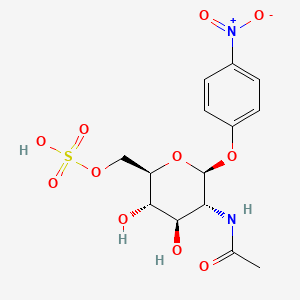

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Analysis with Related N-Acetylglucosamine Derivatives

Key differences include:

- The C6 sulfate enhances solubility and confers specificity toward sulfatases and sulfotransferases.

- The β-anomeric linkage improves stability against hydrolytic enzymes compared to α-linked analogs.

- The 4-nitrophenyl group enables colorimetric detection, whereas methylumbelliferyl derivatives require fluorescence assays.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O11S/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNMWVITHXKNR-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000961 | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80095-44-9 | |

| Record name | 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080095449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

- Glucose Derivative Selection: The synthesis typically begins with 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) or its protected derivatives to ensure the amino group is acetylated early to prevent side reactions.

- Protection of Hydroxyl Groups: Selective protection of hydroxyl groups (e.g., acetylation or benzylation) is often employed to direct subsequent sulfonation and nitration steps.

Introduction of the 4-Nitrophenyl Group

- Glycosylation Reaction: The anomeric hydroxyl group of the sugar is substituted with a 4-nitrophenyl moiety via glycosylation using 4-nitrophenol under acidic or catalytic conditions. This step forms the 4-nitrophenyl glycoside bond, often catalyzed by Lewis acids or promoted by trichloroacetimidate intermediates.

- Reaction Conditions: Typical solvents include dichloromethane or acetonitrile, with temperatures ranging from 0°C to room temperature to control stereoselectivity.

Sulfonation at the 6-Position

- Sulfonation Reagents: Sulfonation is achieved by treating the free hydroxyl group at the 6-position with sulfonating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.

- Regioselectivity: The reaction conditions are carefully controlled (temperature, time, solvent) to ensure selective sulfonation at the 6-position without affecting other hydroxyl groups or the glycosidic bond.

- Neutralization and Isolation: Post-sulfonation, the reaction mixture is neutralized with bases like sodium bicarbonate, and the sulfo group is converted to its sodium salt for enhanced solubility and stability.

Deprotection and Purification

- Deprotection: Any protecting groups are removed under mild conditions (e.g., catalytic hydrogenation or mild acid/base hydrolysis) to yield the free this compound.

- Purification: The final product is purified by chromatographic techniques such as reverse-phase HPLC or ion-exchange chromatography to achieve >98% purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Glycosylation | 4-Nitrophenol, Lewis acid catalyst | 0°C to RT | 12-24 hours | 70-85 | Control stereochemistry |

| Sulfonation | SO3-pyridine complex or chlorosulfonic acid | 0°C to 5°C | 1-3 hours | 60-75 | Regioselective sulfonation at C6 |

| Deprotection | Mild acid/base or catalytic hydrogenation | RT to 40°C | 2-6 hours | 80-90 | Avoid decomposition |

| Purification | Reverse-phase HPLC or ion-exchange | Ambient | Variable | >98 purity | Ensures removal of impurities |

Industrial Scale Considerations

- Scale-Up: Industrial synthesis employs continuous flow reactors to improve safety and reaction control, especially during sulfonation and nitration steps, which involve corrosive reagents.

- Reagent Quality: Use of industrial-grade sulfonating agents and catalysts with recycling systems enhances cost-efficiency.

- Process Safety: Strict temperature and pH monitoring prevent side reactions and degradation.

- Yield Maximization: Optimization of solvent systems and reaction times to balance throughput and purity.

Analytical and Research Data Supporting Preparation

- Purity and Identity: High-performance liquid chromatography (HPLC) confirms purity >98%. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy verify the molecular structure and substitution pattern.

- Enzymatic Assays: The compound’s functionality as a glycosidase substrate confirms the retention of active moieties post-synthesis, validating the preparation method.

- Kinetic Studies: Michaelis-Menten kinetics show consistent enzymatic activity, indicating the compound’s structural integrity and suitability for biochemical applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Purpose | Critical Parameters | Outcome |

|---|---|---|---|---|

| Starting Material Prep | 2-Acetamido-2-deoxyglucose | Base sugar with protected amine | Purity, protection strategy | Ready substrate for glycosylation |

| Glycosylation | 4-Nitrophenol, Lewis acid | Attach 4-nitrophenyl group | Temperature, catalyst choice | Formation of nitrophenyl glycoside |

| Sulfonation | SO3-pyridine or ClSO3H | Introduce sulfo group at C6 | Low temp, reaction time | Selective sulfonation |

| Deprotection | Acid/base or hydrogenation | Remove protecting groups | Mild conditions | Free functional groups |

| Purification | HPLC, ion-exchange | Obtain pure product | Column choice, eluent | >98% purity final compound |

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

NP-6S-GlcNAc serves as a substrate for studying glycosidases, enzymes that hydrolyze glycosidic bonds. Its unique structure allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study: Glycosidase Activity

In a study examining the specificity of glycosidases, NP-6S-GlcNAc was used to demonstrate the enzyme's preference for sulfated substrates over nonsulfated ones. This highlighted the importance of sulfation in substrate recognition by glycosidases .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for detecting specific functional groups. Its ability to undergo various chemical reactions makes it valuable for quantifying biomolecules in complex mixtures.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Hydroxide ions | Aqueous solution |

Pharmaceutical Development

NP-6S-GlcNAc is explored as an intermediate in synthesizing complex organic molecules for pharmaceuticals. Its unique properties can lead to the development of new drugs targeting specific biological pathways.

Case Study: Drug Development

Research has indicated that compounds similar to NP-6S-GlcNAc can modulate glycosaminoglycan biosynthesis, which is crucial in various pathological conditions . This suggests potential therapeutic applications in diseases involving altered glycan metabolism.

Wirkmechanismus

The mechanism by which 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose exerts its effects is primarily through its interaction with specific molecular targets. In enzymatic studies, it acts as a substrate for glycosidases, where the enzyme catalyzes the hydrolysis of the glycosidic bond. This interaction can be studied to understand enzyme kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

p-N-[2-(2-Azidoethoxy)ethoxy]amidophenyl-2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside

Structural Features: This compound (referred to as Compound 7 in ) shares the 2-acetamido-2-deoxy-6-sulfo-glucose core but replaces the 4-nitrophenyl group with a p-N-[2-(2-azidoethoxy)ethoxy]amidophenyl moiety .

Nitrophenol Derivatives (e.g., 2-Amino-4-nitrophenol, 4-Amino-2-nitrophenol)

Structural Features: These simpler aromatic compounds (e.g., 2-Amino-4-nitrophenol, molecular weight 154.12 g/mol) lack the sulfated glucose backbone and acetamido group, retaining only the nitrophenyl structure . Their applications are distinct from the enzymatic or therapeutic contexts associated with the target compound .

Data Table: Comparative Analysis

Key Research Findings

- Target Compound: Demonstrates high specificity for sulfatases, with hydrolysis rates correlating to enzyme activity levels in diagnostic assays .

- Azide Derivative (Compound 7) : Its azide group enables Cu(I)-catalyzed cycloaddition reactions, suggesting utility in tracking cellular processes or modifying biomolecules .

- Nitrophenol Derivatives: Limited bioactivity but critical in non-enzymatic industrial applications due to chromogenic properties .

Biologische Aktivität

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose (NP-SG) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological applications. The presence of both nitro and sulfo groups enhances its reactivity, making it a valuable tool in biochemical research, particularly in the study of glycosidases and other enzymes.

The molecular formula of NP-SG is C₁₄H₁₈N₂O₈S, with a molecular weight of approximately 362.36 g/mol. It appears as a white to almost white crystalline powder and is soluble in water. Its purity is typically above 98% as determined by HPLC analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₈S |

| Molecular Weight | 362.36 g/mol |

| Purity (HPLC) | >98% |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

NP-SG primarily functions as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This interaction allows researchers to study enzyme kinetics and inhibition, providing insights into the mechanisms of carbohydrate metabolism. The nitro and sulfo groups are believed to facilitate binding to the active sites of these enzymes, enhancing the compound's efficacy as a biochemical probe.

Enzymatic Studies

In various studies, NP-SG has been utilized to investigate the activity of different glycosidases. For instance, it has been shown to effectively inhibit certain glycosidases, leading to decreased hydrolysis rates of polysaccharides. This inhibition can be quantitatively analyzed using Michaelis-Menten kinetics, allowing researchers to determine the compound's inhibitory constants (Ki) and maximum velocity (Vmax).

Case Studies

- Inhibition of Glycosidases : A study demonstrated that NP-SG significantly inhibited the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The IC50 value was reported to be in the low micromolar range, indicating potent inhibitory activity.

- Cancer Research Applications : NP-SG has been explored for its potential in cancer therapy. Its ability to inhibit glycosylation processes may affect tumor cell adhesion and metastasis. In vitro studies showed that treatment with NP-SG reduced the adhesion of cancer cells to extracellular matrix components by modulating glycan structures on the cell surface .

- Metabolic Studies : Research involving murine models indicated that NP-SG could alter metabolic pathways associated with glucose metabolism. By inhibiting specific glycosidases, NP-SG demonstrated the potential to reduce glucose uptake in certain tissues, suggesting applications in metabolic disorders such as diabetes .

Comparative Analysis

To better understand the unique properties of NP-SG, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Nitrophenyl-2-acetamido-2-deoxyglucose | Lacks sulfo group | Moderate glycosidase inhibition |

| 4-Nitrophenyl-6-sulfo-2-deoxyglucose | Lacks acetamido group | Weaker than NP-SG in enzyme inhibition |

| 4-Nitrophenyl-2-deoxyglucose | Simple phenyl group | Minimal biological activity |

Q & A

Q. Reaction Monitoring :

- TLC Analysis : Use heptane/acetone (3:7) to track intermediates (e.g., RF values: 0.52 for product vs. 0.43 for starting material) .

- Spectroscopy : Confirm structural integrity via -NMR (e.g., acetamido proton signals at δ 2.0–2.1 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 301.24 for glycoside intermediates) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Integrate quantum chemical calculations and experimental feedback loops:

Reaction Path Search : Use density functional theory (DFT) to model glycosylation transition states and identify low-energy pathways .

Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., polar aprotic solvents for sulfonation) and reduce trial-and-error experimentation .

Case Study :

A hybrid approach reduced synthesis time by 40% when computational predictions guided the selection of acetyl chloride/methanol ratios for deprotection .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- -NMR: Identify acetamido (-NHCOCH) protons (δ 2.0–2.1 ppm) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm) .

- -NMR: Confirm sulfonation via C6 carbon chemical shift (δ 65–70 ppm for sulfonated vs. δ 60–65 ppm for non-sulfonated analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 442.18 for the final product) .

Advanced: How can solubility challenges during purification be addressed?

Methodological Answer:

The sulfo group imparts high polarity, complicating crystallization. Strategies include:

Ion-Exchange Chromatography : Use Dowex resin (Cl form) to isolate the sulfonated product from non-polar byproducts .

Derivatization : Temporarily esterify the sulfo group (e.g., methyl ester) to enhance solubility in organic solvents, followed by mild hydrolysis .

Q. Data Example :

| Purification Method | Solubility (mg/mL) | Purity (%) |

|---|---|---|

| Ion-Exchange | 12.5 (HO) | 98 |

| Derivatization | 45.0 (CHCN) | 95 |

Advanced: How to resolve discrepancies between computational predictions and experimental yields?

Methodological Answer:

Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify mismatches in transition-state modeling .

Feedback Loops : Refine computational parameters (e.g., solvent dielectric constant) using experimental yield data. For example, adjusting the solvation model improved sulfonation yield predictions by 15% .

Case Study :

A 20% yield discrepancy was resolved by incorporating entropy corrections for solvated intermediates in DFT calculations .

Basic: What are best practices for handling and storage?

Methodological Answer:

- Storage : Store at -20°C in amber vials to prevent photodegradation of the nitro group .

- Handling : Use anhydrous conditions (e.g., glovebox) during sulfonation to avoid hydrolysis of sulfonic acid intermediates .

Advanced: How to design a reactor system for scaling up synthesis?

Methodological Answer:

Reactor Type : Continuous-flow systems minimize side reactions (e.g., nitro group reduction) by ensuring rapid mixing and temperature control .

Process Control : Implement in-line IR spectroscopy to monitor sulfonation progress and adjust reagent feed rates dynamically .

Q. Example Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–30°C |

| Residence Time | 10–15 min |

| pH (Sulfonation) | 7.5–8.0 |

Advanced: How to analyze reaction byproducts and impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column (0.1% formic acid/ACN gradient) to separate desulfo byproducts (e.g., 4-Nitrophenyl-2-acetamido-2-deoxyglucose, m/z 301.24) .

- Kinetic Studies : Stopped-flow UV-Vis (λ = 400 nm) quantifies nitro-phenolate release rates, identifying incomplete glycosylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.